

Crystal Structure of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-(Diethylamino)-N-mesitylacetamide hydrochloride

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An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **2-(Diethylamino)-N-mesitylacetamide hydrochloride**, a compound commonly known as Trimecaine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed crystallographic data, experimental protocols for its synthesis and crystal growth, and a workflow for its structural determination.

Core Crystallographic Data

The crystal structure of **2-(Diethylamino)-N-mesitylacetamide hydrochloride** monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in a rhombic space group. The key crystallographic parameters are summarized in the table below for easy reference and comparison.

Parameter	Value
Chemical Formula	C ₁₅ H ₂₄ N ₂ O · HCl · H ₂ O
Molecular Weight	302.84 g/mol
Crystal System	Orthorhombic
Space Group	Pcca
Unit Cell Dimensions	a = 28.599(5) Å
b = 11.190(2) Å	
c = 10.573(2) Å	
Volume	3377.9(1) Å ³
Z	8

Experimental Protocols

The determination of the crystal structure of **2-(Diethylamino)-N-mesitylacetamide hydrochloride** involves a multi-step process encompassing synthesis of the compound, growth of high-quality single crystals, and subsequent analysis by X-ray diffraction.

Synthesis of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride

The synthesis of Trimecaine hydrochloride is a two-step process.^[1] The first step is the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride to form an intermediate, α-chloro-2,4,6-trimethylacetanilide.^[2] The subsequent step involves the amination of this intermediate with diethylamine to yield the final product.^[2]

Step 1: Synthesis of α-chloro-2,4,6-trimethylacetanilide^[2]

- Dissolve 2,4,6-trimethylaniline in glacial acetic acid in a suitable reaction vessel.
- Slowly add chloroacetyl chloride to the solution while maintaining the temperature between 40-50°C.

- After the addition is complete, continue heating the mixture for a short period to ensure the reaction reaches completion.
- Cool the reaction mixture.
- Precipitate the product by adding a solution of sodium acetate in water.
- Collect the α -chloro-2,4,6-trimethylacetanilide precipitate by vacuum filtration.
- Wash the precipitate thoroughly with water to remove any residual acetic acid.

Step 2: Synthesis of 2-(Diethylamino)-N-mesitylacetamide (Trimecaine Base)[2]

- Dissolve the α -chloro-2,4,6-trimethylacetanilide from the previous step in a non-polar solvent such as toluene.
- Add an excess of diethylamine to the solution.
- Reflux the mixture for several hours.
- After the reaction is complete, cool the mixture and wash it with water to remove unreacted diethylamine.
- Extract the Trimecaine base into an acidic aqueous solution.
- Make the aqueous solution basic to precipitate the Trimecaine base.
- Collect the precipitate and recrystallize it from a suitable solvent to obtain pure Trimecaine.

Step 3: Formation of the Hydrochloride Salt

- Dissolve the purified Trimecaine base in a suitable solvent like methanol.[1]
- Adjust the pH of the solution to a range of 1-2 using hydrochloric acid to ensure complete salt formation.[1]
- Induce crystallization by adding a less polar solvent such as acetone.[1]

- Cool the solution (e.g., to 0°C or below) for a sufficient period (e.g., 2 hours) to maximize the crystal yield.[1]
- Collect the resulting white crystalline powder of Trimecaine hydrochloride by filtration.[1]

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation.[3]

- Dissolve 0.2 mmol of **2-(Diethylamino)-N-mesitylacetamide hydrochloride** monohydrate in a mixture of 10 mL of ethanol and 20 mL of water.[3][4]
- Allow the solution to stand at room temperature for slow evaporation.[4]
- Transparent crystals suitable for X-ray measurements will form after approximately 4 days.[3][4]

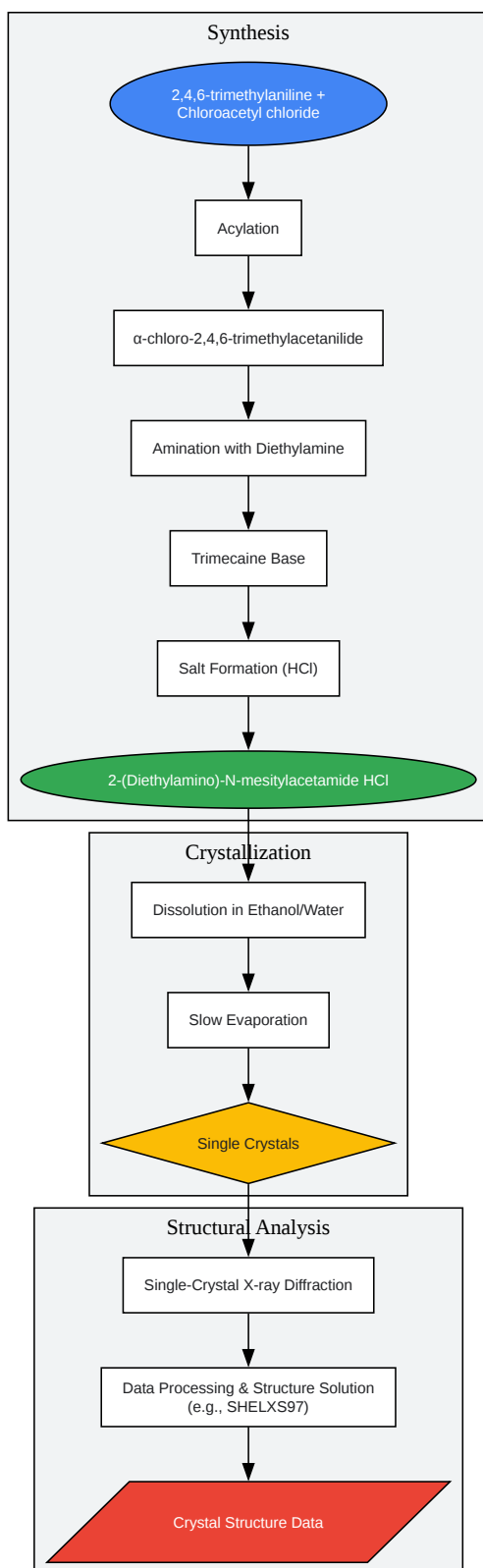
Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.[3]

- A suitable single crystal with dimensions of approximately 0.20 mm × 0.20 mm × 0.25 mm is selected.[3]
- The crystal is mounted on a goniometer head.
- X-ray diffraction data is collected using a diffractometer.
- The structure is solved and refined using crystallographic software, such as SHELXS97.[3]
The positions of the tin, chlorine, carbon, oxygen, and nitrogen atoms can be located from the E-map and subsequent Fourier maps, while hydrogen atoms can be located from a difference Fourier map.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of **2-(Diethylamino)-N-mesitylacetamide hydrochloride**.



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Synthesis and structural analysis workflow.

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